beta-Clovene

Description

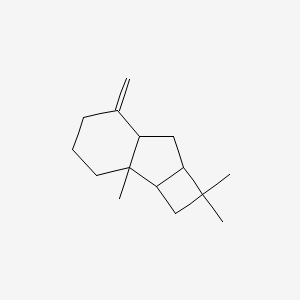

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

1,1,2b-trimethyl-6-methylidene-2,2a,3,4,5,6a,7,7a-octahydrocyclobuta[a]indene |

InChI |

InChI=1S/C15H24/c1-10-6-5-7-15(4)11(10)8-12-13(15)9-14(12,2)3/h11-13H,1,5-9H2,2-4H3 |

InChI Key |

NRJSJVYGFMVJAR-UHFFFAOYSA-N |

SMILES |

CC1(CC2C1CC3C2(CCCC3=C)C)C |

Canonical SMILES |

CC1(CC2C1CC3C2(CCCC3=C)C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of Beta Clovene

Precursor Identification and Metabolic Origins

The journey to beta-clovene begins with fundamental building blocks derived from primary metabolism. Two distinct pathways, the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, are responsible for producing the universal isoprene (B109036) precursors.

Farnesyl Pyrophosphate as a Central Precursor

The immediate precursor to all sesquiterpenes, including this compound, is farnesyl pyrophosphate (FPP). wikipedia.orgnih.gov FPP is a 15-carbon isoprenoid compound formed by the sequential condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of all terpenoids. pnas.orggenecards.org The enzyme farnesyl pyrophosphate synthase catalyzes the formation of FPP from one molecule of DMAPP and two molecules of IPP. nih.gov This step represents a critical branch point in isoprenoid biosynthesis, directing carbon flux towards the synthesis of sesquiterpenes, sterols, and other essential metabolites. wikipedia.org

Involvement of Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways in Sesquiterpene Biosynthesis

In higher plants, the biosynthesis of IPP and DMAPP occurs through two independent pathways localized in different cellular compartments. pnas.orgrsc.org The cytosolic mevalonate (MVA) pathway utilizes acetyl-CoA as its starting material, while the plastidial methylerythritol phosphate (MEP) pathway begins with pyruvate (B1213749) and glyceraldehyde 3-phosphate. pnas.org

Traditionally, it was believed that the MVA pathway exclusively supplied the precursors for cytosolic sesquiterpene biosynthesis, while the MEP pathway was responsible for plastidial monoterpenes and diterpenes. pnas.orgrsc.org However, growing evidence suggests a more complex interplay between these two pathways. Studies have shown that both the MVA and MEP pathways can contribute to the biosynthesis of sesquiterpenes. acs.orgnih.gov This implies a transport of isoprenoid precursors, such as IPP or FPP, between the plastids and the cytosol. acs.orgnih.gov The relative contribution of each pathway can vary depending on the plant species, tissue type, and developmental stage. pnas.orgnih.gov For instance, in the glandular trichomes of Stevia rebaudiana, both pathways contribute equally to sesquiterpene biosynthesis. acs.orgnih.gov

Sesquiterpene Synthase-Mediated Biosynthesis

The remarkable diversity of sesquiterpene structures is primarily generated by a class of enzymes known as sesquiterpene synthases (TPSs). These enzymes catalyze the conversion of the linear FPP precursor into a vast array of cyclic and acyclic hydrocarbon skeletons.

Characterization of this compound Synthases

This compound synthases are specific TPSs that catalyze the formation of this compound from FPP. The characterization of these enzymes involves their isolation from natural sources, followed by functional expression in a heterologous host, such as E. coli or yeast. This allows for the in vitro analysis of their catalytic activity and product specificity. For example, a study on Aquilaria sinensis involved the identification and expression analysis of genes related to sesquiterpene biosynthesis, including those potentially involved in this compound formation. maxapress.commaxapress.com Characterization studies typically determine the enzyme's kinetic parameters, such as the Michaelis constant (Km) and catalytic rate (kcat), for the substrate FPP. nih.gov

Enzymatic Reaction Mechanisms and Stereochemical Control

The conversion of the achiral FPP into the structurally complex and stereochemically defined this compound molecule is a testament to the remarkable catalytic power and precision of sesquiterpene synthases.

The biosynthesis of this compound from FPP proceeds through a complex carbocationic cascade cyclization mechanism. evitachem.com This process is initiated by the enzyme-catalyzed ionization of the diphosphate (B83284) group from FPP, generating a farnesyl cation. This highly reactive intermediate is then channeled through a series of intramolecular cyclizations, rearrangements, and proton transfers, all orchestrated within the active site of the this compound synthase.

The enzyme's active site provides a template that guides the folding of the flexible FPP substrate into a specific conformation, which pre-organizes it for the subsequent cyclization events. The precise positioning of acidic and basic amino acid residues within the active site facilitates the protonation and deprotonation steps that drive the cascade forward. This intricate control ensures that the reaction proceeds through a specific pathway, leading to the formation of the unique tricyclic skeleton of this compound with high stereoselectivity. The final step in the sequence is the quenching of a carbocationic intermediate by deprotonation, which yields the stable this compound molecule. This type of complex reaction cascade is a hallmark of terpene biosynthesis and is responsible for generating a vast array of natural product scaffolds. nih.govsioc-journal.cnnih.gov

Comparative Biosynthetic Analyses with Related Sesquiterpenoids

Understanding the biosynthesis of this compound is enhanced by comparing its formation to that of other structurally and biosynthetically related sesquiterpenoids.

This compound is biosynthetically linked to the bicyclic sesquiterpene beta-caryophyllene (B1668595). mdpi.comrsc.org Both compounds originate from the same acyclic precursor, farnesyl pyrophosphate (FPP). evitachem.comvulcanchem.com The biosynthesis of beta-caryophyllene proceeds when a synthase enzyme catalyzes the cyclization of FPP, leading to a caryophyllenyl cation intermediate, which is then converted to beta-caryophyllene. mdpi.com

The formation of the clovane skeleton represents a further rearrangement of this common biosynthetic intermediate. mdpi.compku.edu.cn Acid-catalyzed isomerization of β-caryophyllene is known to yield clovene, demonstrating the inherent chemical propensity for this skeletal rearrangement. rsc.org In biological systems, this transformation is precisely controlled by a synthase enzyme. Following the initial cyclization of FPP, a subsequent rearrangement of the caryophyllane framework leads to the characteristic tricyclo[6.3.1.01,5]dodecane core of clovane-type molecules. pku.edu.cn The close relationship is highlighted by enzymes like GcoA, a (+)-caryolan-1-ol synthase that also produces (+)-β-caryophyllene as a minor product from the same FPP substrate. acs.org This demonstrates how subtle differences in the active site of a single enzyme can direct the reaction cascade towards different, yet related, molecular scaffolds. acs.org

The conversion of the linear FPP precursor into the complex tricyclic structure of this compound involves a cascade of sophisticated enzymatic transformations. scispace.com Terpene cyclases are known to catalyze some of the most complex bond-forming reactions in biology, often involving intricate carbocation rearrangements. nih.gov

The process begins with the ionization of FPP to generate an allylic carbocation. The enzyme then guides this reactive intermediate through a series of intramolecular cyclizations. For clovane biosynthesis, this cascade proceeds through an intermediate common to β-caryophyllene. mdpi.com A key step is the subsequent skeletal rearrangement that transforms the bicyclic caryophyllane intermediate into the tricyclic clovane framework. acs.org Computational studies suggest that the oxidation level of biosynthetic intermediates can significantly impact the energy barriers for such rearrangements, potentially dictating which skeletal transformations are feasible. nsf.gov

The versatility of sesquiterpene synthases is further demonstrated by their ability to produce novel skeletons from modified substrates. For example, feeding a non-natural FPP analog to the sesquiterpene cyclase BcBOT2 resulted in the first-ever enzymatic generation of the related isoclovane backbone, showcasing the enzyme's capacity to control and direct complex cyclization and rearrangement pathways. acs.org

Metabolic Engineering Approaches for Enhanced this compound Production

Metabolic engineering offers a powerful strategy for improving the production of valuable natural products like this compound in microbial hosts. researchgate.netnih.gov This approach involves the rational genetic modification of an organism, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, to enhance its cellular properties for producing a target molecule. researchgate.netchalmers.se

A typical metabolic engineering strategy for this compound production would involve several key modifications:

Enhancing Precursor Supply: The production of all sesquiterpenes depends on the availability of the C15 precursor, farnesyl pyrophosphate (FPP). mdpi.com A primary engineering step is to increase the carbon flux towards FPP by overexpressing key genes in the native mevalonate (MVA) pathway in yeast or by introducing a heterologous MVA pathway into E. coli. nih.govnih.gov

Introducing the Final Biosynthetic Step: A gene encoding a specific this compound synthase would be introduced and expressed in the microbial host. Alternatively, a β-caryophyllene synthase known to produce clovene as a rearrangement product could be used.

Pathway Optimization and Host Engineering: To maximize yield, competing metabolic pathways that drain the precursor pool would be downregulated or deleted. chalmers.se Advanced genome editing tools, such as the CRISPR-Cas system, enable efficient and simultaneous modification of multiple genes, facilitating the construction of superior production strains. chalmers.se This allows for the rewiring of the host's primary metabolism to direct more carbon toward the desired product, ultimately aiming to improve the final titer, rate, and yield. chalmers.se

Referenced Compounds and Enzymes

Table 1: Key Enzymes and Gene Types Mentioned

| Name | Type/Function | Relevance |

|---|---|---|

| Terpene Synthase (TPS) | Enzyme | Catalyzes the cyclization of FPP to form terpene skeletons. mdpi.compeerj.com |

| Sesquiterpene Synthase | Enzyme (TPS Subclass) | Specifically synthesizes C15 sesquiterpenes like this compound. acs.orgnumberanalytics.com |

| GcoA | Enzyme (Caryolan-1-ol synthase) | Produces (+)-caryolan-1-ol and (+)-β-caryophyllene. acs.org |

| BcBOT2 | Enzyme (Presilphiperfolan-8-β-ol synthase) | A fungal sesquiterpene synthase capable of forming novel backbones. acs.org |

| Cytochrome P450 (CYP450) | Enzyme | Often involved in the secondary modification (e.g., oxidation) of terpene skeletons. mdpi.com |

Table 2: Chemical Compounds Mentioned in Article

| Compound Name | Class |

|---|---|

| This compound | Sesquiterpenoid |

| beta-Caryophyllene | Sesquiterpenoid |

| Farnesyl pyrophosphate (FPP) | Isoprenoid Precursor |

| Clovan-2,9-dione | Clovane-type Sesquiterpenoid |

| Isoclovane | Sesquiterpenoid |

| Caryolan-1-ol | Sesquiterpenoid |

| Cedrane | Sesquiterpenoid |

| Geranyl pyrophosphate (GPP) | Isoprenoid Precursor |

| Isopentenyl pyrophosphate (IPP) | Isoprenoid Precursor |

| Dimethylallyl pyrophosphate (DMAPP) | Isoprenoid Precursor |

| Acetyl-CoA | Metabolic Precursor |

| beta-lactams | Class of Antibiotics |

| beta-carotene | Carotenoid |

| Lycopene | Carotenoid |

Advanced Chemical Synthesis Methodologies for Beta Clovene and Its Derivatives

Catalytic Methods in Beta-Clovene Chemical Synthesis

Biocatalytic Approaches in Organic Synthesis (e.g., Ene-reductases)

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high yields, exceptional selectivity, and mild reaction conditions, thereby minimizing environmental impact. academie-sciences.frnih.govnih.govnih.govalmacgroup.comresearchgate.netnih.govmdpi.com Within this domain, ene-reductases (ERs) represent a significant class of biocatalysts, primarily known for their ability to catalyze the asymmetric reduction of α,β-unsaturated carbonyl compounds and other activated olefins. nih.govnih.govalmacgroup.comresearchgate.net These enzymes, often belonging to the Old Yellow Enzyme (OYE) family, utilize NAD(P)H as a cofactor and operate via a Ping-Pong Bi–Bi mechanism to achieve highly stereoselective transformations. nih.govnih.gov

While specific documented applications of ene-reductases directly to this compound synthesis are not widely reported in the literature, the principles of biocatalysis are highly relevant to the study and synthesis of complex terpenoids like this compound. evitachem.com Enzymes such as terpene synthases (cyclases) are fundamental to the natural biosynthesis of this compound from precursors like farnesyl pyrophosphate. evitachem.comacademie-sciences.fr Furthermore, oxidoreductases, including monooxygenases and hydroxylases, are capable of regioselective C-H bond functionalization, a process that could be leveraged to introduce specific hydroxyl or other functional groups onto the this compound skeleton. nih.gov The application of ERs or other biocatalysts could enable the stereoselective synthesis of this compound derivatives or facilitate the modification of its structure under environmentally benign conditions, offering precise control over stereochemistry that is often challenging to achieve through conventional chemical means. academie-sciences.frnih.govalmacgroup.comresearchgate.net

| Biocatalytic Method | General Substrate Type | Key Advantage | Relevance to this compound |

| Ene-Reductases (ERs) | α,β-unsaturated compounds | High stereoselectivity, mild conditions | Potential for stereoselective reduction of double bonds in this compound precursors or derivatives; synthesis of chiral analogues. |

| Terpene Synthases (Cyclases) | Farnesyl Pyrophosphate (FPP) and related | Catalyze complex cyclizations, stereospecificity | Key enzymes in natural biosynthesis of this compound; potential for engineering novel terpene skeletons. |

| Oxidoreductases (e.g., P450s) | C-H bonds, alkenes, alcohols | C-H activation, regioselective oxidation/reduction | Potential for selective functionalization (e.g., hydroxylation) of the this compound skeleton for SAR studies. |

| Hydrolases | Esters, amides | Selective hydrolysis/esterification | Useful for modifying functionalized this compound derivatives obtained through other biocatalytic or chemical routes. |

Development of Synthetic Analogues for Mechanistic Probing

The creation of synthetic analogues is a cornerstone of modern organic chemistry, essential for elucidating structure-activity relationships (SAR), understanding complex reaction mechanisms, and probing biological interactions. nih.govnih.govlsu.edu this compound, as a member of the clovane-type sesquiterpenoid family, presents a rich structural scaffold for such investigations. acs.org Research into clovane-type terpenoids has involved various synthetic strategies aimed at accessing the core skeleton and its functionalized derivatives. acs.orgresearchgate.netresearchgate.netcaltech.eduufpr.br

One approach to generating clovane structures involves the acid-catalyzed rearrangement of readily available precursors like β-caryophyllene. While these reactions can yield clovene and related compounds, they often result in complex mixtures, necessitating careful separation and characterization. researchgate.netcaltech.edunih.gov This complexity, however, also offers opportunities to study the mechanistic pathways involved in these rearrangements. caltech.eduwhiterose.ac.uk Alternatively, synthetic strategies can commence from chiral pool materials, such as (R)-carvone, to construct enantioenriched clovane scaffolds, allowing for the synthesis of specific stereoisomers. acs.org Furthermore, targeted functionalization of the this compound structure or its precursors, through methods like oxidation or hydroxylation, can yield a diverse array of analogues. acs.orgresearchgate.net These synthetic analogues are invaluable for probing the mechanisms of this compound's biosynthesis, understanding its interactions with biological targets, or investigating its chemical reactivity. By systematically modifying the structure and observing the resulting changes in activity or reactivity, researchers can gain critical insights into the molecular basis of its properties. nih.govnih.govlsu.edumdpi.com

| Synthetic Strategy | Key Precursor/Starting Material | Type of Analogue/Modification | Purpose of Probing |

| Acid-Catalyzed Rearrangement | β-Caryophyllene | Clovane skeleton, often complex mixtures | Understanding rearrangement pathways; isolation of clovene and related structures; mechanistic studies. |

| Chiral Pool Synthesis | (R)-Carvone | Enantioenriched clovane scaffolds | Accessing specific stereoisomers for mechanistic or biological studies; SAR investigations. |

| Targeted Functionalization (e.g., oxidation, hydroxylation) | β-Clovene or precursors | Derivatives with specific functional groups at defined positions | Elucidating structure-activity relationships (SAR); probing biological targets; understanding reaction mechanisms. |

| Cycloaddition Reactions | Various acyclic/cyclic precursors | Novel clovane-type skeletons (e.g., clovan-2,9-dione) | Exploring new synthetic routes to complex terpenoid structures; generating diverse analogues for screening. |

Compound List:

this compound

Sesquiterpenoid

Terpene

Farnesyl pyrophosphate

(R)-Carvone

Clovane

Clovan-2,9-dione

Ene-reductase (ER)

Old Yellow Enzyme (OYE)

Terpene Synthase (Cyclase)

Monooxygenase

Hydroxylase

Hydrolase

NAD(P)H

β-amino esters

Acrylates

Lipase (CALB)

Thiamine diphosphate-dependent lyases (ThDP-lyases)

Flavin-dependent monooxygenases

Dopamine β-monooxygenase (DβM)

Peptidylglycine α-hydroxylating monooxygenase (PHM)

Tyrosinases

Benzylsuccinate synthase

p-hydroxybenzoate 3-hydroxylase

Squalene Hopene Cyclase (SHC)

Hyphozyma roseoniger

Beta-carboline

Harmine

Harmol

Proline

Serine

Histidine

Methionine

Tryptophan

Tyrosine

Histone H3

Rumphellclovane E

Clóvan-2,9-dione

Clovanmagnolol

Canangaterpene II

Rumphellclovane B

9α-hydroxyclovan-2-one

(±)-Clovene

(±)-Clovan-3-one

Massoia lactone

Azaprophen

Structural Elucidation and Advanced Analytical Characterization of Beta Clovene

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods provide detailed insights into the molecular structure of beta-Clovene by analyzing its interaction with electromagnetic radiation or by measuring the mass-to-charge ratio of its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the connectivity and stereochemistry of organic molecules like this compound. It relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

One-dimensional NMR, specifically ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR), provides fundamental information about the number of different types of protons and carbons in a molecule, their chemical environments, and their relative abundance duke.eduvanderbilt.edu.

¹H NMR Spectroscopy: This technique reveals the chemical shifts of protons, their integration (proportional to the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) duke.eduvanderbilt.edu. For this compound, the ¹H NMR spectrum would display distinct signals corresponding to its various methyl, methylene, and methine protons, with characteristic chemical shifts influenced by their proximity to double bonds or cyclic structures.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of this compound. It identifies the number of unique carbon atoms and their chemical environments (e.g., sp³, sp², or sp carbons) duke.eduvanderbilt.edu. The ¹³C NMR spectrum of this compound would show signals for its 15 carbon atoms, including those in the cyclobutane (B1203170) ring, the exocyclic double bond, and the various methyl substituents.

Two-dimensional NMR techniques are essential for establishing the detailed connectivity and relative stereochemistry of this compound’s complex ring system.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings, indicating which protons are adjacent to each other through chemical bonds (typically ¹H-¹H coupling over two or three bonds) creative-biostructure.com. This helps in mapping out spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These techniques correlate protons directly to the carbons to which they are attached (¹H-¹³C one-bond coupling) duke.eduacs.org. This is invaluable for assigning specific ¹H signals to their corresponding ¹³C signals, thereby building the carbon-hydrogen framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close to each other, regardless of whether they are directly bonded acs.org. This technique is paramount for determining the relative stereochemistry of this compound, helping to establish the spatial arrangement of substituents and ring fusions.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, HPLC-MS/MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural confirmation.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry typically provides the molecular ion peak (M⁺) and characteristic fragment ions aaup.edulibretexts.orgmiamioh.edu. For this compound (C₁₅H₂₄, molecular weight ≈ 204.35 g/mol nih.gov), the molecular ion peak would be observed around m/z 204. Fragmentation patterns can arise from various bond cleavages, such as alpha-cleavage or beta-cleavage, yielding smaller ions that help deduce structural features aaup.edulibretexts.orgmiamioh.edu. For instance, the PubChem database lists a GC-MS spectrum with a top peak at m/z 148, suggesting a significant fragmentation pathway nih.gov.

GC-MS (Gas Chromatography-Mass Spectrometry): This hyphenated technique couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS is widely used for analyzing volatile and semi-volatile compounds like sesquiterpenes. It allows for the separation of this compound from complex mixtures and its subsequent identification based on its retention time and mass spectrum uni-hamburg.de.

HPLC-MS/MS (High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry): While this compound is volatile enough for GC, HPLC-MS/MS can also be employed, particularly if it is isolated from less volatile matrices or if specific ionization conditions are preferred. HPLC provides excellent separation for non-volatile or thermally labile compounds, and tandem MS (MS/MS) offers enhanced selectivity and structural information through targeted fragmentation of precursor ions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups present in this compound by analyzing the absorption of infrared radiation, which causes molecular vibrations.

For this compound, which is a hydrocarbon with a double bond, FTIR spectroscopy would typically show characteristic absorption bands. These would include C-H stretching vibrations (around 2850-3000 cm⁻¹) for sp³ hybridized carbons and potentially C=C stretching vibrations (around 1640-1680 cm⁻¹) for the alkene moiety mdpi.com. The absence of strong absorption bands in the ~1700 cm⁻¹ region would indicate the lack of carbonyl groups, and bands in the ~3200-3600 cm⁻¹ region would confirm the absence of hydroxyl groups mdpi.com. The PubChem database indicates that vapor phase IR spectra are available nih.gov.

Chromatographic Separation Techniques for Research Applications

Chromatographic techniques are indispensable for isolating and purifying this compound from natural sources or reaction mixtures, enabling subsequent detailed analysis bibliotekanauki.plscribd.comdrugfuture.comksu.edu.sa.

Gas Chromatography (GC): Given its sesquiterpenoid nature, this compound is expected to be sufficiently volatile for GC analysis. GC separates compounds based on their boiling points and interactions with the stationary phase within the column uni-hamburg.dedrugfuture.comksu.edu.sa. It is often used for both qualitative and quantitative analysis of essential oils and other volatile natural products.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a versatile technique for separating compounds based on their polarity bibliotekanauki.plscribd.comksu.edu.sanih.gov. While this compound is a hydrocarbon, variations in its structure or the presence of impurities might make HPLC a suitable separation method. The choice of stationary phase (e.g., C18) and mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water) is critical for achieving effective separation ksu.edu.sanih.gov.

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the irreversible adsorption issues associated with solid stationary phases, making it ideal for purifying sensitive natural products bibliotekanauki.pl. It can be employed for the preparative separation of this compound from complex mixtures.

Biological and Ecological Roles of Beta Clovene: Mechanistic Insights

Beta-Clovene as a Biogenic Volatile Organic Compound (BVOC)

Biogenic volatile organic compounds (BVOCs) are organic compounds emitted by plants and other organisms into the atmosphere. This compound, as a sesquiterpene, falls under this classification and contributes to the complex atmospheric chemistry and ecological signaling networks mdpi.com.

The biosynthesis of this compound involves enzymatic processes catalyzed by specific enzymes, particularly sesquiterpene cyclases (STCs) evitachem.comacs.orgresearchgate.netacs.orgmdpi.com. These enzymes convert the precursor farnesyl diphosphate (B83284) (FPP) into various sesquiterpene skeletons, including that of this compound acs.orgresearchgate.netacs.org. This compound is primarily found in the essential oils of various plant species, such as those from the Asteraceae family, clove oil, and certain pine species evitachem.com. For instance, this compound has been identified as a component in the essential oils of Plectranthus amboinicus tjnpr.orgtjnpr.org, Aquilaria sinensis maxapress.com, and other plant sources scilit.commdpi.com. The production and emission of these compounds are integral to the plant's metabolic processes and its interaction with the environment mdpi.comscielo.br.

BVOCs, including sesquiterpenes like this compound, are released into the atmosphere where they undergo photochemical reactions mdpi.com. While specific atmospheric degradation pathways for this compound are not detailed in the provided literature, BVOCs in general can influence atmospheric chemistry by contributing to the formation of ozone and secondary organic aerosols (SOA) mdpi.com. Ecologically, the emission of BVOCs serves crucial functions, including plant defense, inter-plant communication, and interactions with other organisms usp.brnih.gov. These volatile compounds can act as signals, alerting neighboring plants to potential threats or influencing the behavior of herbivores and their natural enemies usp.brnih.gov.

Inter-Organismal Interactions Mediated by this compound

This compound is implicated in various interactions between different organisms, highlighting its role as a signaling molecule and a bioactive compound.

Volatile organic compounds (VOCs) emitted by plants and microbes can significantly influence plant health and defense botany.onenih.govnih.gov. Some research indicates that this compound may possess antimicrobial properties, showing potential to inhibit the growth of certain fungi and bacteria, thereby acting as a natural preservative evitachem.com. VOCs emitted by plants can serve as defense mechanisms against pathogens usp.brpjoes.comfrontiersin.orgembopress.orgfrontiersin.org. Furthermore, bacterial volatiles have been shown to promote plant growth and enhance defense responses botany.onenih.govnih.gov, suggesting a broader role for VOCs in mediating plant-microbe relationships.

Plants utilize VOCs as a complex language for communication, both within themselves and with other organisms nih.govmdpi.comusp.br. These volatile signals can convey information about competition, potential threats like herbivory or pathogen attack, and can influence plant development and adaptation responses usp.brnih.govbotany.onegroenkennisnet.nlfrontiersin.org. For instance, VOCs released by wounded plants can prime defensive responses in neighboring, undamaged plants by upregulating defense-related genes and altering physiological processes such as root growth frontiersin.orgplos.org. Compounds like alpha- and beta-selinene have been noted in chemical communication between plants redalyc.org, and this compound, as a related sesquiterpene, likely participates in similar signaling pathways.

Allelopathy refers to the phenomenon where one plant inhibits the growth of another through the release of chemical compounds. This compound has been identified in plant extracts exhibiting phytotoxicity and allelopathic interactions scilit.commdpi.cominrae.frufpr.brmdpi-res.comcnr.it. For example, it has been found in plant sources associated with phytotoxicity studies scilit.commdpi.com and in contexts discussing allelopathic interactions inrae.frufpr.brmdpi-res.comcnr.it. This suggests that this compound may contribute to inter-plant competition by suppressing the germination or growth of neighboring plant species.

Data Tables

Table 1: this compound Content in Selected Plant Essential Oils

| Plant Species | Essential Oil Component | Percentage (%) | Reference(s) |

| CsPO (unspecified) | This compound | 4.83 | scilit.com |

| Plectranthus amboinicus | This compound | 0.08 | tjnpr.orgtjnpr.org |

| Aquilaria sinensis | This compound | 0.06 | maxapress.com |

| Alpinia zerumbet (leaf) | This compound | Not specified | scielo.br |

| Cachrys libanotis | This compound | Not specified | mdpi.com |

In Vitro Studies on Molecular Targets and Cellular Mechanisms

This section explores the in vitro mechanistic insights into the biological activities of this compound, focusing on its interactions with cellular components and its potential to modulate biological processes.

Interaction with Biological Membranes

Sesquiterpenes, including this compound, are lipophilic molecules that can interact with biological membranes. Research indicates that "Clovene," a sesquiterpene, has been observed to cause cell lysis in in vitro studies mdpi-res.com. This suggests a direct disruptive effect on cell membrane integrity. The lipophilic nature of sesquiterpenes allows them to partition into the lipid bilayer of cell membranes nih.gov. Such interactions can alter membrane properties, including fluidity and permeability, potentially leading to increased permeability or pore formation, which can culminate in cell lysis nih.govmdpi.com.

While direct studies on this compound's specific interactions with various membrane components are limited, general principles observed with other amyloidogenic peptides and lipopeptides provide mechanistic context. For instance, amyloid-beta (Aβ) peptides, though structurally different, have been shown to interact with lipid membranes, particularly lipid rafts, influencing membrane properties and potentially Ca2+ permeability frontiersin.org. Studies with Aβ(1-42) have demonstrated that lipid vesicles can accelerate fibril growth by interacting with growing fibrils, augmenting secondary nucleation processes at the surface of existing fibrils nih.gov. Similarly, cationic lipopeptides target bacterial membranes, affecting lipid bilayer penetration and potentially leading to the release of essential ions mdpi.com. These examples highlight how lipophilic molecules can engage with cell membranes through various mechanisms, from direct disruption to influencing aggregation processes, ultimately impacting cellular function and viability.

Modulation of Enzyme Activities

The modulation of enzyme activities by natural compounds is a significant area of pharmacological research. While specific in vitro studies directly detailing this compound's enzyme modulation are not extensively documented, related compounds and extracts offer insights. For example, clove extracts, which are known sources of sesquiterpenes like Clovene, have demonstrated inhibitory effects on human recombinant β-secretase (BACE1) in in vitro assays nih.gov. This inhibition was attributed to differential interactions of molecular species within the extract with different forms of the enzyme nih.gov.

Generally, the modulation of enzyme activity by sesquiterpenes can occur through several mechanisms. These include direct binding to the enzyme's active site, leading to competitive or non-competitive inhibition, or binding to allosteric sites, causing conformational changes that alter catalytic efficiency rsc.orgnih.gov. The structural diversity among sesquiterpenes allows for varied interactions with different enzyme targets. For instance, certain sesquiterpenes have been investigated for their potential to inhibit enzymes like acetylcholinesterase mdpi.com, α-amylase, and α-glucosidase cput.ac.za, suggesting a broad capacity for enzyme modulation within this class of compounds.

Induction of Oxidative Stress in Microbial Systems

Direct evidence for this compound inducing oxidative stress in microbial systems is not prominently featured in the available scientific literature. In contrast, one study noted the in vitro antioxidant potential of essential oils containing Clovene mdpi-res.com. Oxidative stress in bacteria arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them or repair the resulting damage anaerobesystems.comnih.govfrontiersin.org. When ROS levels overwhelm cellular defenses, they can damage vital biomolecules such as DNA, proteins, and lipids, leading to impaired cellular function and potentially cell death nih.govfrontiersin.org. Bacteria have evolved complex defense mechanisms, including enzymes like catalase and superoxide (B77818) dismutase, and regulatory systems such as OxyR and SoxRS, to combat oxidative stress anaerobesystems.comnih.gov. However, specific research linking this compound to the induction of these stress pathways in microbes is lacking.

Comparative Analysis of Biological Activities with Other Sesquiterpenes

Sesquiterpenes constitute a large and diverse class of natural products with a wide spectrum of biological activities, often varying significantly based on their specific chemical structures. This compound's observed effect of causing cell lysis in vitro mdpi-res.com can be contextualized by examining the activities of other well-characterized sesquiterpenes.

Many sesquiterpene lactones, for example, exhibit potent anti-inflammatory, anticancer, and antimicrobial properties mdpi.comnih.gov. Compounds like Artemisinin (B1665778) are known for their antimalarial activity, while Parthenolide and Helenalin display significant anti-inflammatory and cytotoxic effects mdpi.com. Other sesquiterpenes, such as β-caryophyllene and germacrene D, commonly found in essential oils, possess documented antimicrobial and antifungal activities nih.govscielo.br. Furthermore, bicyclogermacranes have shown fungistatic, allelopathic, and cytotoxic effects, with some also inhibiting acetylcholinesterase rsc.org. Spathulenol, another sesquiterpene, has demonstrated insect repellent and antimicrobial properties rsc.org.

The comparative analysis highlights the versatility of the sesquiterpene scaffold in interacting with biological systems. While this compound appears to act primarily through membrane disruption leading to cell lysis, other sesquiterpenes engage in a broader range of interactions, including modulation of immune responses, inhibition of microbial growth, and interference with enzymatic pathways.

Table 1: Comparative Biological Activities of Selected Sesquiterpenes

| Compound Name | Class/Type of Sesquiterpene | Reported Biological Activity (Examples) | Primary Mechanism/Target (Inferred/Reported) | Source (General) |

| This compound | Sesquiterpene | Cell lysis (in vitro) | Disruption of cell membrane integrity | mdpi-res.com |

| Artemisinin | Sesquiterpene Lactone | Antimalarial, anti-inflammatory, anticancer | Diverse mechanisms, including oxidative stress induction, enzyme inhibition | mdpi.com, nih.gov |

| Parthenolide | Sesquiterpene Lactone | Anti-inflammatory, anticancer, antianxiety | NF-κB inhibition, apoptosis induction, modulation of signaling pathways | mdpi.com |

| Costunolide | Sesquiterpene Lactone | Antitumor, anti-inflammatory, antitrypanosomal | Induction of apoptosis, inhibition of inflammatory mediators | mdpi.com |

| Helenalin | Sesquiterpene Lactone | Anti-inflammatory, cytotoxic | Inhibition of NF-κB, induction of apoptosis | mdpi.com |

| α-humulene | Sesquiterpene | Anti-inflammatory, potential cannabimimetic activity | Modulation of inflammatory pathways, interaction with cannabinoid receptors | mdpi.com, nih.gov |

| β-caryophyllene | Sesquiterpene | Antimicrobial, antifungal, anti-inflammatory, insecticidal, anti-ulcer | Membrane disruption, inhibition of microbial enzymes, interaction with cannabinoid receptors | scielo.br, nih.gov |

| Germacrene D | Sesquiterpene | Antimicrobial, antifungal | Membrane disruption, inhibition of microbial enzymes | scielo.br, nih.gov |

| Bicyclogermacrene | Sesquiterpene | Fungistatic, allelopathic, cytotoxic, acetylcholinesterase inhibition | Membrane interaction, enzyme inhibition | rsc.org |

| Spathulenol | Sesquiterpene | Repellent activity (insects), antimicrobial | Potential membrane effects, antimicrobial action | rsc.org |

Structure Activity Relationship Sar and Computational Studies of Beta Clovene

Principles of Structure-Activity Relationship in Sesquiterpenes

Structure-Activity Relationship (SAR) studies in sesquiterpenes, a class of natural products derived from three isoprene (B109036) units, aim to correlate specific structural characteristics with observed biological activities core.ac.ukmdpi.comencyclopedia.pubencyclopedia.pubresearchgate.net. For many sesquiterpenes, particularly sesquiterpene lactones (SLs), a key structural feature responsible for their diverse bioactivities is the presence of an α,β-unsaturated carbonyl moiety, often an α-methylene-γ-lactone ring core.ac.ukmdpi.comencyclopedia.pubencyclopedia.pubresearchgate.netnih.govresearchgate.net. This electrophilic center is known to react via Michael-type addition with nucleophilic sites in biological macromolecules, such as the thiol groups of cysteine residues in proteins core.ac.ukmdpi.comencyclopedia.pubencyclopedia.pubresearchgate.netnih.govresearchgate.net. This alkylation can lead to the inhibition of enzyme activity, disruption of cellular signaling pathways (e.g., NF-κB, MAPK), and ultimately, modulation of cellular functions, including proliferation and apoptosis core.ac.uknih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling extends SAR principles by developing mathematical models that correlate specific molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) with biological activity researchgate.netjocpr.commdpi.comresearchgate.net. These models allow for the prediction of the activity of novel compounds based on their structures and are instrumental in virtual screening and lead optimization researchgate.netjocpr.com.

QSAR studies have been applied to various classes of natural products, including sesquiterpene lactones, to predict their cytotoxic and other biological activities researchgate.net. Such models typically involve the calculation of a wide range of molecular descriptors for a set of known compounds, followed by statistical analysis (e.g., multiple linear regression, genetic algorithms) to identify descriptors that best predict activity researchgate.netresearchgate.netmdpi.comresearchgate.net. For sesquiterpenes, descriptors related to lipophilicity, electronic distribution, and steric bulk have been found to be significant researchgate.net.

While specific QSAR models developed for beta-Clovene were not found in the provided search results, the methodologies are well-established and could be applied to this compound and its derivatives to predict their biological potency.

Conceptual Data Table for QSAR Modeling:

| Compound ID | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) | Descriptor 3 (e.g., Number of Hydrogen Bond Donors) | Predicted Activity (e.g., IC50) | Actual Activity (e.g., IC50) | Model R² | Model Q² |

| This compound | [Value] | [Value] | [Value] | [Predicted Value] | [Actual Value] | [R² Value] | [Q² Value] |

| Analogue A | [Value] | [Value] | [Value] | [Predicted Value] | [Actual Value] | ||

| Analogue B | [Value] | [Value] | [Value] | [Predicted Value] | [Actual Value] |

In Silico Approaches for Molecular Interaction Analysis

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for understanding how molecules interact with their biological targets at an atomic level.

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (e.g., this compound or its analogues) when bound to a target biomolecule, typically a protein receptor or enzyme mdpi.commdpi.comopenaccessjournals.com. This process involves predicting the binding mode and estimating the binding affinity using scoring functions mdpi.commdpi.comopenaccessjournals.com. Docking is widely employed in drug discovery for virtual screening of compound libraries, identifying potential drug candidates, and understanding the molecular basis of drug-target interactions mdpi.commdpi.comopenaccessjournals.com.

For sesquiterpenes, molecular docking can be used to predict their binding to various biological targets, such as enzymes involved in inflammatory pathways or proteins crucial for cell viability mdpi.comphcogj.com. While specific docking studies on this compound and its direct biological targets were not detailed in the provided snippets, this methodology is a standard approach to investigate how sesquiterpenes might interact with protein active sites.

Conceptual Data Table for Molecular Docking:

| Compound ID | Target Protein | Docking Score (e.g., kcal/mol) | Binding Affinity (e.g., Ki, IC50) | Key Interactions (e.g., H-bonds, hydrophobic) |

| This compound | [Target A] | [Score Value] | [Affinity Value] | [List of Interactions] |

| Analogue A | [Target A] | [Score Value] | [Affinity Value] | [List of Interactions] |

| Analogue B | [Target A] | [Score Value] | [Affinity Value] | [List of Interactions] |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior, tracking the atomic motions of a system over time mdpi.comnih.govnih.govelifesciences.orgmdpi.comwiley.com. These simulations are crucial for understanding the conformational flexibility of molecules, how they adapt their shapes to bind to targets (induced fit), and the stability of ligand-receptor complexes mdpi.comnih.govnih.govelifesciences.orgmdpi.comwiley.com. By simulating the system in an explicit solvent environment, MD captures the influence of water molecules and thermal fluctuations, offering a more realistic representation of molecular interactions than static docking poses nih.govelifesciences.org.

For sesquiterpenes like this compound, MD simulations could elucidate the preferred conformations in solution, the dynamics of their interaction with binding pockets, and the stability of various ligand-protein complexes nih.govnih.govelifesciences.orgmdpi.comwiley.com. Such analyses are vital for a comprehensive understanding of SAR and for refining drug design strategies.

Conceptual Data Table for Molecular Dynamics Simulations:

| Simulation Run | Molecule | Simulation Time (ns) | RMSD (Å) | Radius of Gyration (Å) | Key Conformational Changes Observed |

| MD Run 1 | This compound | [Time] | [Value] | [Value] | [Description] |

| MD Run 2 | This compound | [Time] | [Value] | [Value] | [Description] |

| MD Run 3 | Analogue A | [Time] | [Value] | [Value] | [Description] |

Elucidating Mechanistic Basis of Biological Effects through SAR

SAR studies are fundamental in deciphering the mechanistic basis of a compound's biological effects. For sesquiterpenes, the identification of key functional groups, such as the α-methylene-γ-lactone moiety, directly links structural features to proposed mechanisms of action, primarily Michael addition to cellular nucleophiles core.ac.ukmdpi.comencyclopedia.pubencyclopedia.pubresearchgate.netnih.govresearchgate.net. Understanding which parts of the molecule are essential for binding and reactivity allows researchers to hypothesize how these interactions disrupt specific cellular processes, such as enzyme function, signal transduction pathways (e.g., NF-κB, MAPK), or DNA/protein synthesis core.ac.uknih.gov.

By correlating structural modifications with changes in biological activity, SAR analysis helps pinpoint the pharmacophores responsible for efficacy. For this compound, identifying specific structural requirements for its potential biological activities (e.g., anti-inflammatory, cytotoxic) would involve systematic modification of its clovane skeleton and evaluating the impact on potency. This process elucidates how the molecule interacts with its cellular targets and triggers downstream biological responses.

Design and Evaluation of this compound Analogues for Probing Activity

The design and synthesis of analogues are critical for probing SAR and optimizing lead compounds. By systematically modifying specific regions of the this compound structure, researchers can assess the contribution of each structural element to its biological activity mdpi.comnih.govresearchgate.net. For example, introducing or removing functional groups, altering stereochemistry, or modifying the clovane skeleton could yield analogues with enhanced potency, selectivity, or improved pharmacokinetic properties.

The evaluation of these synthesized analogues through biological assays provides empirical data to refine SAR models and computational predictions. This iterative process of design, synthesis, testing, and analysis is central to drug discovery, allowing for the rational development of compounds with desired therapeutic profiles. While specific analogue studies for this compound were not detailed in the provided search results, this approach is a standard methodology in natural product drug development.

Future Research Directions and Translational Perspectives

Advancements in Biosynthetic Pathway Elucidation and Enzyme Discovery

The biosynthesis of sesquiterpenes involves complex enzymatic reactions that convert the universal precursor, farnesyl pyrophosphate (FPP), into a vast array of cyclic structures. The formation of beta-clovene's tricyclic skeleton is no exception, relying on a dedicated sesquiterpene synthase (STPS) to orchestrate a precise carbocation-driven cyclization cascade. The initial step is the cyclization of FPP, catalyzed by STPSs, which are primarily located in the cytosol. mdpi.com This is followed by a series of oxidations and hydroxylations often carried out by cytochrome P450 enzymes. mdpi.com

However, the specific enzymes responsible for the biosynthesis of this compound remain largely uncharacterized. A primary goal for future research is the discovery and functional characterization of the complete enzymatic machinery. This involves:

Genome Mining and Transcriptome Analysis: Identifying candidate genes for this compound synthase and subsequent modifying enzymes (e.g., P450s, dehydrogenases) in organisms known to produce the compound.

Heterologous Expression: Expressing candidate genes in microbial hosts like Saccharomyces cerevisiae or Escherichia coli to confirm their enzymatic function and produce this compound or its intermediates for further study.

Enzyme Engineering: Once discovered, these enzymes can be engineered to improve yield or even to generate novel, structurally diverse clovene-type compounds. The discovery of novel acidic terpenoid (1,3)-beta-D-glucan synthase inhibitors from natural products highlights the potential for finding enzymes that produce bioactive compounds. nih.gov

Novel Chemical Synthesis Strategies for Complex this compound Derivatives

The intricate, bridged tricyclic skeleton of this compound presents a significant challenge for chemical synthesis. While total syntheses of related clovane-type molecules have been achieved, developing novel and efficient strategies to access complex derivatives is a key translational goal. Future research in this area will likely focus on:

Asymmetric Synthesis: Developing highly stereoselective methods to produce specific enantiomers of clovene derivatives, which is crucial for investigating their biological activities.

Diversity-Oriented Synthesis: Creating libraries of novel this compound analogs by systematically modifying the core structure. This approach is essential for structure-activity relationship (SAR) studies to identify derivatives with enhanced or novel biological properties. The synthesis of beta-carboline derivatives to investigate their antibacterial and cytotoxic activities serves as a model for this type of exploratory research. researchgate.net

Integration of Omics Technologies for Systems-Level Understanding

To fully comprehend the biological context of this compound, a systems-level approach is necessary. The integration of various "omics" technologies can provide a holistic view of how this compound is produced, regulated, and what its functional roles are within an organism.

Genomics and Transcriptomics: Will reveal the genetic blueprint for the biosynthetic pathway and how its expression is regulated in response to developmental or environmental cues.

Proteomics: Can identify and quantify the full suite of proteins involved in the biosynthesis and metabolism of this compound, providing direct evidence of the pathway's operational status.

This integrated omics approach will be instrumental in building predictive models of this compound production and function.

Development of Advanced Analytical Platforms for In Situ Studies

Understanding the dynamic roles of this compound in natural systems requires the ability to detect and quantify it in real-time and within complex biological matrices. Because many sesquiterpenes are reactive and semi-volatile, their analysis presents significant challenges. researchgate.netcopernicus.org Future advancements should focus on developing robust analytical platforms for in situ studies.

| Technique | Primary Application for this compound | Advantages for In Situ Studies | Future Development Focus |

|---|---|---|---|

| In-Situ GC-MS | Real-time monitoring of this compound emissions from plants or microbial cultures. | Provides time-resolved data on volatile compound release, linking production to specific stimuli. researchgate.net | Improving portability, sensitivity, and reducing analysis time for field deployment. |

| UHPLC-MS | Analysis of non-volatile this compound derivatives and oxidation products in tissue extracts. mdpi.com | High resolution and sensitivity for complex mixtures; suitable for metabolic profiling. mdpi.com | Developing optimized extraction protocols and specialized columns for sesquiterpenoid analysis. |

| Histochemical Analysis | Visualizing the localization of this compound within plant tissues and cells. mdpi.com | Provides spatial context for biosynthesis and storage, identifying specific cell types involved. mdpi.com | Creating specific molecular probes or staining reagents that can selectively bind to this compound. |

The development of these platforms will enable researchers to precisely track the production, transport, and degradation of this compound within living systems, offering unprecedented insight into its biochemical dynamics.

Exploration of this compound's Role in Emerging Ecological and Biochemical Systems

While this compound is a known natural product, its specific ecological functions are largely unexplored. Sesquiterpenes are frequently involved in plant defense mechanisms, acting as anti-feedants, toxins, or signaling molecules to attract predators of herbivores. researchgate.net Future research should rigorously investigate the potential ecological roles of this compound.

Key research questions include:

Plant-Herbivore Interactions: Does the production of this compound in plants increase after herbivore attack? Does it deter feeding by specific insects or other herbivores?

Allelopathy: Does this compound released from roots or leaf litter affect the germination or growth of neighboring plants?

Microbial Interactions: Does this compound exhibit antimicrobial properties against pathogenic fungi or bacteria, or does it play a role in structuring the plant's microbiome?

Signaling Molecule: Could this compound act as an airborne signal to communicate with other plants or to attract beneficial insects, similar to other volatile organic compounds (VOCs)? Phytohormones like jasmonic acid and ethylene (B1197577) are known to be crucial in mediating plant defense responses to biotic stress, and sesquiterpenes could be downstream products of these signaling pathways. researchgate.net

Answering these questions will place this compound within a broader ecological framework, revealing its contribution to the complex web of interactions that shape ecosystems.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing β-Clovene synthesis, and how can reproducibility be ensured?

- Methodological Answer : To optimize synthesis, employ a factorial design approach to test variables such as reaction temperature, solvent polarity, and catalyst loading . Use high-resolution techniques like NMR (¹H, ¹³C) and GC-MS to confirm structural purity. Reproducibility requires detailed documentation of reaction conditions (e.g., inert atmosphere, reflux time) in the experimental section, with supplementary data provided for trace impurities or byproducts .

Q. How can β-Clovene’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products under controlled environments (e.g., 40°C/75% RH for 6 months). Pair this with kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Include validation of analytical methods (e.g., LOD/LOQ) to ensure data reliability .

Q. What spectroscopic and chromatographic techniques are critical for distinguishing β-Clovene from its isomers?

- Methodological Answer : Use NOESY NMR to resolve stereochemical ambiguities and chiral GC columns to separate enantiomers. Compare retention indices and fragmentation patterns in GC-MS with reference libraries. For unresolved peaks, employ 2D NMR (HSQC, HMBC) to assign quaternary carbons .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) elucidate β-Clovene’s biosynthetic pathways?

- Methodological Answer : Apply density functional theory (DFT) to model cyclization steps in terpene synthases, comparing activation energies of proposed intermediates. Validate predictions using isotopic labeling (¹³C-glucose) in vivo and track incorporation via LC-HRMS . Molecular dynamics simulations can further probe enzyme-substrate conformational changes .

Q. What strategies resolve contradictions in reported bioactivity data for β-Clovene across different cell lines?

- Methodological Answer : Perform meta-analysis of published IC₅₀ values, stratifying data by cell type (e.g., cancer vs. primary cells), assay conditions (e.g., serum concentration), and purity of test compounds. Validate findings using orthogonal assays (e.g., apoptosis vs. proliferation markers) . Address variability via standardized protocols (e.g., CellTiter-Glo® for ATP quantification) .

Q. How can isotopic labeling (²H, ¹³C) clarify β-Clovene’s metabolic fate in plant models?

- Methodological Answer : Introduce ¹³C-labeled acetate into plant terpenoid pathways and track β-Clovene biosynthesis via time-resolved LC-MS/MS. Use deuterated analogs to study catabolic products in soil microbiota, employing stable isotope probing (SIP) and metagenomic analysis .

Q. What statistical frameworks are appropriate for analyzing dose-response heterogeneity in β-Clovene’s anti-inflammatory effects?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability in primary immune cells. Use Bayesian hierarchical modeling to integrate in vitro and in vivo data, incorporating covariates like cell lineage and cytokine profiles .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral assignments for β-Clovene derivatives in the literature?

- Methodological Answer : Re-examine raw spectral data (e.g., coupling constants in NMR, isotopic patterns in HRMS) from original studies. If unavailable, synthesize disputed compounds and compare with published spectra. Use X-ray crystallography as a definitive structural arbiter .

Q. What approaches reconcile discrepancies in β-Clovene’s reported solubility across solvent systems?

- Methodological Answer : Standardize solubility measurements via shake-flask method under controlled temperature and agitation. Quantify dissolved β-Clovene using UV-vis spectroscopy (λmax calibration) and account for solvent polarity using Hansen solubility parameters .

Tables for Key Data

Guidelines for Academic Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.